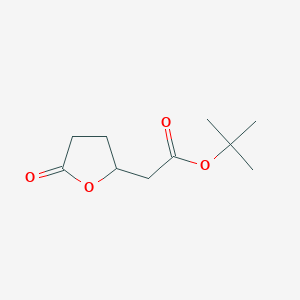
6-(Aminomethyl)-3-chloropyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-3-chloropyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 6-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridin-2(1H)-one with formaldehyde and a primary amine under Mannich reaction conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Formation of substituted pyridinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-(Aminomethyl)-3-chloropyridin-2(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-3-bromopyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.
6-(Aminomethyl)-3-fluoropyridin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.
6-(Aminomethyl)-3-iodopyridin-2(1H)-one: Similar structure with an iodine atom instead of chlorine.
Uniqueness
6-(Aminomethyl)-3-chloropyridin-2(1H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with biological targets, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
6-(aminomethyl)-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,3,8H2,(H,9,10) |
InChI Key |
ASLVRADCEXYVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C(=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)

![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)





